molecular formula C13H18O3 B8078134 4-(4-Methoxy-3-methylphenyl)oxan-4-ol

4-(4-Methoxy-3-methylphenyl)oxan-4-ol

Cat. No.: B8078134
M. Wt: 222.28 g/mol
InChI Key: AJYGBXWIWXEOOZ-UHFFFAOYSA-N
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Description

4-(4-Methoxy-3-methylphenyl)oxan-4-ol is a six-membered heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a hydroxymethyl group and a 4-methoxy-3-methylphenyl group. This compound has been cataloged as a high-purity chemical for research purposes but is currently listed as discontinued, limiting its commercial availability .

Properties

IUPAC Name

4-(4-methoxy-3-methylphenyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-10-9-11(3-4-12(10)15-2)13(14)5-7-16-8-6-13/h3-4,9,14H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYGBXWIWXEOOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(CCOCC2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C2(CCOCC2)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of “4-(4-Methoxy-3-methylphenyl)oxan-4-ol” involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up to meet the demand for this compound in various applications. The industrial production methods often involve optimized reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

“4-(4-Methoxy-3-methylphenyl)oxan-4-ol” undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the nature of the compound.

Major Products

The major products formed from these reactions vary depending on the type of reaction and the reagents used. These products are often used in further chemical synthesis or as intermediates in various industrial processes.

Scientific Research Applications

“4-(4-Methoxy-3-methylphenyl)oxan-4-ol” has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis.

    Biology: Studied for its effects on biological systems and its potential use in biological research.

    Medicine: Investigated for its potential therapeutic effects and use in drug development.

    Industry: Utilized in various industrial processes, including the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of “4-(4-Methoxy-3-methylphenyl)oxan-4-ol” involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to these targets and modulating their activity. The exact mechanism can vary depending on the specific application and the nature of the compound.

Comparison with Similar Compounds

Oxane Derivatives with Varied Aryl Substituents

Compounds sharing the oxane core but differing in aryl substituents or functional groups provide insights into structure-activity relationships:

Compound Name Substituents Key Features/Applications Molecular Formula Reference
4-(4-Methoxy-3-methylphenyl)oxan-4-ol 4-Methoxy-3-methylphenyl, -OH Discontinued; heterocyclic scaffold C₁₃H₁₈O₃
4-(2-Methoxyphenyl)oxan-4-amine HCl 2-Methoxyphenyl, -NH₂·HCl Amine functionality; potential CNS drug intermediate C₁₂H₁₈ClNO₂
{4-[(3-Methoxyphenyl)methyl]oxan-4-yl}methanamine HCl 3-Methoxyphenyl, -CH₂NH₂·HCl Modified aryl position; pharmacological applications C₁₄H₂₂ClNO₂
4-[(Dimethylamino)methyl]oxan-4-ol -CH₂N(CH₃)₂ Aliphatic amine substituent; lab reagent C₈H₁₇NO₂

Key Observations :

  • Substituent Position : The position of the methoxy group on the phenyl ring (e.g., 2-, 3-, or 4-methoxy) influences electronic properties and steric interactions. For example, 4-(2-Methoxyphenyl)oxan-4-amine HCl () may exhibit distinct reactivity compared to the 4-methoxy analog due to ortho effects .

Benzo-Fused Heterocycles with Anti-Proliferative Activity

describes benzo[b][1,4]oxazine derivatives with anti-proliferative properties.

Compound (from ) Substituents Anti-Proliferative IC₅₀ (µM) Key Synthetic Step
13c 4-Methoxyphenyl, 7-methoxy 1.2 (MCF-7 cells) Demethylation with BBr₃
13e 4-Fluorophenyl, 7-methoxy 0.9 (MCF-7 cells) Fluorophenyl introduction

Comparison :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorophenyl group in 13e (electron-withdrawing) enhances anti-proliferative potency compared to 13c (electron-donating 4-methoxyphenyl), suggesting that electronic effects modulate biological activity .

Flame Retardant and Antibacterial Derivatives

–6 highlights derivatives of 4-methoxy-3-methylphenyl-containing compounds used in flame retardancy and antibacterial textiles:

Compound (from –6) Functionalization Application Key Property
N-[2,3-dibromo-4-(4-methoxy-3-methylphenyl)-4-oxobutanoyl]anthranilic acid Bromination at C2 and C3 Flame retardant textiles Enhanced char formation
2-[3-(4-Methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one Conjugated enone system Antibacterial agent UV-stable charring

Key Differences :

  • Halogenation: Bromination in increases molecular weight and thermal stability, improving flame retardancy compared to non-halogenated analogs .
  • Conjugation: The enone system in enables π-π stacking interactions, enhancing adhesion to textile fibers .

Stereochemical and Conformational Variants

describes trans-(1R,4R)-4-(4-Methoxy-3-methylphenyl)-cyclopent-2-enol, a cyclopentenol derivative with defined stereochemistry:

  • Stereochemical Impact: The trans-diol configuration in this compound may enhance binding to biological targets (e.g., enzymes) compared to non-chiral oxane derivatives like this compound .

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